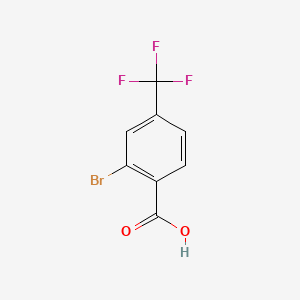

2-Bromo-4-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINIIFNWZPCJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186473 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-89-2 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F6F4XX8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromo-4-(trifluoromethyl)benzoic acid CAS number

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzoic acid

This guide provides a comprehensive technical overview of this compound (CAS No. 328-89-2), a critical building block in modern medicinal chemistry and material science. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, properties, applications, and analytical characterization, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Properties

This compound is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a bromine atom and a trifluoromethyl group, makes it a versatile intermediate for introducing these key functionalities into more complex molecular architectures.[3][4] The trifluoromethyl group, in particular, is highly valued in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 328-89-2 | [2][5][6][7][8][9][10][11] |

| Molecular Formula | C₈H₄BrF₃O₂ | [5][6][8][9][10] |

| Molecular Weight | 269.02 g/mol | [5][6][8][9][10] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid/powder | [5][8] |

| Purity | Typically ≥98% | [5][6][8] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [2][8][9] |

| MDL Number | MFCD07368837 | [5] |

Synthesis Methodology: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding toluene precursor, 2-bromo-4-(trifluoromethyl)toluene. This method is favored for its directness and relatively high yields.

Causality in Synthesis: Why Oxidation?

The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a fundamental and robust transformation in organic synthesis. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are effective for this conversion.[8][12] The reaction proceeds because the benzylic position is susceptible to oxidation. The process involves the transfer of oxygen atoms from the oxidant to the carbon of the methyl group, ultimately forming the thermodynamically stable carboxylic acid. The use of a strong oxidant ensures the reaction goes to completion.

Experimental Protocol: Oxidation of 2-bromo-4-(trifluoromethyl)toluene

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-(trifluoromethyl)toluene (1 equivalent).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of pyridine and water (e.g., 1:1 v/v), to the flask.[7]

-

Heating: Heat the mixture to approximately 90-100°C with vigorous stirring.

-

Oxidant Addition: Slowly and portion-wise, add potassium permanganate (KMnO₄) (approx. 4 equivalents) to the heated mixture.[7] The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Maintain the temperature and stir for several hours (typically 3-5 hours).[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Filtration: After cooling to room temperature, the reaction mixture will contain a brown precipitate of manganese dioxide (MnO₂). This is filtered off, often through a pad of celite, to clarify the solution.[7]

-

Workup - Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 2.[7]

-

Product Precipitation: The desired product, this compound, will precipitate out of the acidic solution as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to achieve high purity.

Synthesis Workflow Diagram

Caption: Oxidation synthesis workflow for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate.[3][4] The bromine and carboxylic acid functional groups serve as reactive handles for a wide range of subsequent chemical modifications.

-

Pharmaceutical Synthesis: This compound is a key building block for creating novel drug candidates.[3] The bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This is a cornerstone of modern drug discovery, allowing for the construction of diverse molecular libraries for high-throughput screening.[5]

-

Agrochemical Development: Similar to its role in pharmaceuticals, it serves as a precursor for various herbicides and pesticides. The trifluoromethyl group often imparts increased efficacy and metabolic stability to the final active ingredient.[3]

-

Material Science: It is also used in the synthesis of advanced materials where its specific electronic and physical properties can be leveraged.[3]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount, especially for its use in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a standard method for assessing the purity and quantifying the compound.

-

Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric or formic acid is typically used.[13]

-

Procedure:

-

Prepare a stock solution of the compound in the mobile phase or a suitable solvent like methanol.

-

Create a series of calibration standards by serial dilution.

-

Set the flow rate to ~1.0 mL/min and the UV detection wavelength to an appropriate value based on the compound's UV absorbance (e.g., 254 nm or 280 nm).[13]

-

Inject the standards and the sample solution.

-

Purity is determined by the relative area of the main peak, and concentration is calculated by comparing the peak area to the calibration curve.[13]

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural confirmation. Due to the low volatility of the carboxylic acid, derivatization is often required.

-

Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

-

Derivatization: The carboxylic acid is often converted to a more volatile ester (e.g., a methyl or trimethylsilyl (TMS) ester) prior to injection.[13] For TMS derivatization, a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used.[13]

-

Procedure:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and heat gently (e.g., 70°C for 30 minutes) to form the derivative.[13]

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program (e.g., initial temp 80°C, ramp to 280°C) to separate components on the GC column.[13]

-

The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the compound.

-

Spectroscopic Analysis (NMR & IR)

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR would show characteristic signals for the aromatic protons, while the carbon NMR would confirm the presence of the trifluoromethyl, carboxyl, and aromatic carbons.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify functional groups. Key expected peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretching bands.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from typical Safety Data Sheets (SDS).

-

GHS Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[14]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its unique combination of functional groups provides a reliable and versatile platform for the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and analytical profile is essential for any scientist looking to leverage its potential in their research and development endeavors.

References

- The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO., LTD.[Link]

- The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Modern Chemistry. (2025). NINGBO INNO PHARMCHEM CO., LTD.[Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]

- Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. (2025). NINGBO INNO PHARMCHEM CO., LTD.[Link]

- How do you convert the following? Toluene to Benzoic acid. askIITians. [Link]

- This compound | C8H4BrF3O2 | CID 67605. PubChem. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound | 328-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ijisrt.com [ijisrt.com]

- 10. This compound | C8H4BrF3O2 | CID 67605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]

- 12. How do you convert the following? Toluene to Benzoic acid - askIITians [askiitians.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

2-Bromo-4-(trifluoromethyl)benzoic acid molecular weight

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications in Modern Research

Executive Summary

This compound is a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry. With a molecular weight of 269.02 g/mol and the chemical formula C8H4BrF3O2, this compound serves as a critical and versatile building block in multiple high-value sectors.[1][2][3][4] Its unique trifluoromethyl and bromo functional groups provide a powerful synthetic handle for constructing complex molecules. This guide offers a comprehensive technical overview of its physicochemical properties, prevalent synthesis strategies, and core applications, with a particular focus on its role in drug discovery, agrochemical development, and material science. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.

Physicochemical Profile and Identification

The precise identity and purity of a starting material are paramount for reproducible and successful synthetic outcomes. This compound is typically supplied as a white to off-white solid in crystalline or powder form.[1][5] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 328-89-2 | [1][2][4][6] |

| Molecular Formula | C8H4BrF3O2 | [1][2][3] |

| Molecular Weight | 269.02 g/mol | [1][2][4] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=CC(=C1C(=O)O)Br)C(F)(F)F | [2] |

| InChI Key | JXHWAPDBDXPBEQ-UHFFFAOYSA-N | [7] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Solid (Crystals or powder) | [1][7] |

| Color | White to pale cream/orange | [1][5][7] |

| Melting Point | 119.5-125.5 °C | [7] |

| Purity Specification | ≥97.5% (Titration), ≥98.0% (GC) | [1][5][7] |

| Storage | Sealed in dry, room temperature conditions | [2] |

The structure is defined by a benzoic acid core, with the bromine atom positioned ortho to the carboxylic acid and the trifluoromethyl group positioned para. This specific arrangement dictates its reactivity; the electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group influences the aromatic ring's susceptibility to nucleophilic and electrophilic substitution, while the bromine atom serves as a prime site for cross-coupling reactions.

Synthesis and Manufacturing Considerations

The regioselective synthesis of this compound requires precise control over reaction conditions to ensure the correct placement of the functional groups. While many specific routes are proprietary, a common industrial approach involves the oxidation of a correspondingly substituted toluene precursor.

A generalized workflow for such a synthesis is outlined below. This process underscores the importance of precursor availability and the efficiency of the oxidation and purification steps.

Caption: Generalized synthetic workflow for this compound.

The critical step is the oxidation of the methyl group to a carboxylic acid, often achieved using strong oxidizing agents like potassium permanganate.[8] Post-reaction, a rigorous purification protocol involving acid-base extraction to isolate the carboxylic acid followed by recrystallization is essential to achieve the high purity (≥98%) required for pharmaceutical and other advanced applications.

Core Applications in Research and Development

The utility of this compound stems from its dual functionality.

4.1 Role in Drug Discovery

In medicinal chemistry, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to improve a drug candidate's profile.[9] The -CF3 group can enhance:

-

Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

-

Lipophilicity: Increasing the molecule's ability to cross cell membranes.

-

Binding Affinity: Through favorable interactions with enzyme active sites.

This compound provides a direct route to introduce this valuable moiety.[9] Furthermore, the bromine atom is a versatile handle for downstream functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions.[9] This allows for the rapid construction of diverse molecular libraries for high-throughput screening. It serves as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents.[10][11]

Caption: Role as a versatile building block in drug discovery workflows.

4.2 Agrochemical and Material Science Applications

Beyond pharmaceuticals, this acid is a precursor for modern agrochemicals, including herbicides and pesticides.[10][11] The structural features that are beneficial in drug design—stability and targeted bioactivity—are equally valuable for creating more effective and selective crop protection agents. In material science, it is used to formulate advanced polymers and coatings, where the trifluoromethyl group imparts enhanced thermal stability and chemical resistance.[10]

Exemplary Experimental Protocol: Suzuki Cross-Coupling

To illustrate its practical utility, the following section details a standard protocol for a Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry. This self-validating procedure includes purification and confirmation steps.

Objective: To synthesize 2-(4-methoxyphenyl)-4-(trifluoromethyl)benzoic acid.

Reagents:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add the catalyst system: Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash with water, then with 1 M HCl to protonate the carboxylic acid and remove excess base.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification & Characterization:

-

Purify the crude solid by recrystallization or column chromatography.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.[12]

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Description | Source |

| Hazard Statement | H315 | Causes skin irritation. | [12] |

| Hazard Statement | H319 | Causes serious eye irritation. | [12] |

| Precautionary | P264 | Wash skin thoroughly after handling. | [12] |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [12] |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water. | [12] |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13] Work in a well-ventilated area or a chemical fume hood.[13]

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][14]

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its strategically placed functional groups offer a reliable and versatile platform for creating novel molecules with enhanced properties. For professionals in drug discovery, agrochemical research, and material science, a thorough understanding of this compound's properties, reactivity, and handling requirements is fundamental to unlocking its full synthetic potential and driving progress in their respective fields.

References

- Sibian-Chem. (n.d.). 2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid.

- PubChem. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO., LTD. (2026, January 6). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 12). The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Modern Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research.

- Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

Sources

- 1. labproinc.com [labproinc.com]

- 2. 328-89-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C8H4BrF3O2 | CID 67605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 328-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 328-89-2 [m.chemicalbook.com]

- 7. H31656.06 [thermofisher.cn]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. content.labscoop.com [content.labscoop.com]

2-Bromo-4-(trifluoromethyl)benzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties imparted by the bromine and trifluoromethyl substituents. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and an analysis of its expected spectroscopic profile. This document is intended to serve as an essential resource for researchers, offering both established data and the methodologies required to generate further characterization data, thereby ensuring scientific rigor and reproducibility.

Core Physicochemical Properties

A precise understanding of the fundamental physical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in various chemical and physical processes, from reaction kinetics to formulation stability.

Structural and General Information

The foundational attributes of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 328-89-2 | [2][3] |

| Molecular Formula | C₈H₄BrF₃O₂ | [2][3] |

| Molecular Weight | 269.02 g/mol | [2][3] |

| Appearance | White to light yellow or pale cream solid (crystalline powder) | [3][4] |

| Purity | Typically >98.0% (by GC or HPLC) | [2][4] |

Thermal and Density Properties

The thermal stability and density of a compound are critical parameters for process development and safety assessments.

| Property | Value | Source(s) |

| Melting Point | 114-125 °C (range from various sources) | [2][5] |

| Boiling Point (Predicted) | 271.9 ± 40.0 °C | [5] |

| Density (Predicted) | 1.773 ± 0.06 g/cm³ | [5] |

Note: The boiling point and density are predicted values and should be confirmed experimentally.

Solubility Profile

Predicted Solubility

-

Water : Low solubility is expected due to the hydrophobic nature of the brominated and trifluoromethylated benzene ring. The carboxylic acid group will contribute some limited aqueous solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : Good solubility is anticipated due to hydrogen bonding interactions with the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF) : Good to moderate solubility is expected due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene) : Low solubility is predicted as the polar carboxylic acid group will hinder dissolution in nonpolar media.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid in a liquid solvent is the gravimetric method.

Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, toluene)

-

Scintillation vials with caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (syringe filters or vacuum filtration)

-

Oven

Procedure:

-

Add a known volume of the desired solvent to a scintillation vial.

-

Add an excess amount of this compound to the solvent to create a saturated solution.

-

Place the vial in a constant temperature bath on a magnetic stirrer and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed syringe and filter it through a syringe filter into a pre-weighed vial.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Calculate the solubility in g/100 mL or other desired units.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. While experimentally obtained spectra for this specific compound are not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected Chemical Shifts (in CDCl₃):

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the range of δ 7.5-8.5 ppm. Due to the substitution pattern, they will likely exhibit complex splitting patterns (doublets and doublets of doublets).

-

Carboxylic Acid Proton (1H): A broad singlet is expected at δ 10-13 ppm.

Expected Chemical Shifts (in CDCl₃):

-

Carboxylic Acid Carbonyl: ~165-175 ppm

-

Aromatic Carbons: ~120-140 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the trifluoromethyl group will be a quartet due to C-F coupling.

-

Trifluoromethyl Carbon: A quartet around 120-130 ppm with a large coupling constant (¹JCF).

Objective: To prepare a high-quality NMR sample for structural analysis.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube and cap

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh the appropriate amount of the compound directly into the NMR tube.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Cap the tube and vortex until the solid is completely dissolved.

-

If any particulate matter remains, filter the solution into a clean NMR tube.

-

The sample is now ready for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ due to hydrogen bonding.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weak absorption in the 500-650 cm⁻¹ region.

Objective: To obtain an infrared spectrum of the solid compound.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound

Procedure:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the ATR anvil.

-

Collect the sample spectrum.

-

Clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Observations (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (269.02). Due to the presence of bromine, there will be an M+2 peak of nearly equal intensity at m/z 271, corresponding to the ⁸¹Br isotope.

-

Major Fragments:

-

Loss of Br: [M-Br]⁺

-

Loss of COOH: [M-COOH]⁺

-

Loss of CF₃: [M-CF₃]⁺

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Mass spectrometer (e.g., GC-MS or direct infusion ESI-MS)

-

This compound

-

Appropriate solvent for sample introduction

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer according to the instrument's operating procedures.

-

Acquire the mass spectrum over an appropriate mass range.

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Safety and Handling

As a responsible scientist, proper handling and safety precautions are paramount when working with any chemical.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. By combining established data with robust experimental protocols, researchers are well-equipped to handle, characterize, and utilize this important chemical intermediate with confidence and scientific rigor. The provided methodologies for determining solubility and acquiring spectroscopic data will enable laboratories to generate in-house data, further contributing to the collective understanding of this compound's physicochemical profile.

Visualizations

Workflow for Physical Property Determination

Caption: General Workflow for Physical Property Characterization

Logical Relationship of Spectroscopic Data

Caption: Interrelation of Spectroscopic Data

References

- Royal Society of Chemistry.

- Royal Society of Chemistry.

- Carbon-13 chemical shift assignments of deriv

- PubChem. This compound. [Link]

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Chemistry LibreTexts.

- Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

- Journal of Fluorine Chemistry. [Link]

- ResearchG

- ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

- Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

- Govindan, S., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

- Science Ready.

- Organic Chemistry Portal.

- European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

- Chemistry LibreTexts. Intermolecular Forces. [Link]

- NIST. Benzoic acid, 2-bromo-. [Link]

- Organic Chemistry D

- This compound methyl ester. [Link]

- SpectraBase. 2-Bromo-benzoic acid, methyl ester - Optional[1H NMR]. [Link]

- ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

- National Institutes of Health. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

- PubMed.

- ResearchGate. Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. [Link]

- Organic Letters. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

- European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

- Chemistry LibreTexts. Intermolecular Forces. [Link]

- PubMed. Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Bromo-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its solubility profile is a critical determinant of its utility, impacting reaction kinetics, purification, formulation, and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative solubility data, this guide focuses on the fundamental principles governing its solubility and provides a robust, field-proven experimental protocol for its precise determination. This document is designed to empower researchers to generate reliable solubility data, enabling informed decisions in drug discovery and development processes.

Introduction to this compound

This compound (CAS No: 328-89-2) is a substituted aromatic carboxylic acid with a molecular formula of C8H4BrF3O2 and a molecular weight of 269.02 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a bromine atom, and a trifluoromethyl group on a benzene ring, imparts a unique combination of physicochemical properties that dictate its behavior in various solvent systems. Understanding its solubility is paramount for its effective application, from designing synthetic routes to developing final formulations. While specific solubility values are not widely published, a qualitative understanding suggests it is a crystalline solid that is likely soluble in some organic solvents and sparingly soluble in water.[3][4]

Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C8H4BrF3O2 | [1][2] |

| Molecular Weight | 269.02 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 182-183 °C | [2] |

| Boiling Point | 271.9°C at 760 mmHg | [2] |

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent. The principle of "like dissolves like" provides a foundational understanding.

-

The Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols and water.[5]

-

The Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in nonpolar solvents like toluene and hexane.[5]

-

The Bromine Atom (-Br): As an electron-withdrawing group, the bromine atom can influence the acidity of the carboxylic acid and the overall polarity of the molecule.[6]

-

The Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and lipophilic group. It can significantly impact the crystal lattice energy of the solid and its interactions with solvents.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical. Polar solvents will interact favorably with the carboxylic acid group, while nonpolar solvents will interact with the aromatic ring. For a related compound, 4-(Trifluoromethyl)benzoic acid, the solubility in DMSO is reported to be high (≥ 200 mg/mL), indicating that polar aprotic solvents can be effective.[7]

Quantitative Solubility Data: A Noteworthy Gap in Public Literature

A thorough search of scientific databases and supplier safety data sheets reveals a notable absence of specific, quantitative solubility data (e.g., in mg/mL or g/100 mL) for this compound across a range of common laboratory solvents. A safety data sheet for the compound explicitly states "Solubility: No information available".[3] This lack of public data underscores the critical need for researchers to perform their own experimental solubility determinations to ensure accuracy in their work.

While quantitative data for the target compound is unavailable, a related compound, 4-Bromo-2-(trifluoromethyl)benzoic acid, is noted to be "soluble in Methanol".[4] This provides a preliminary indication that polar protic solvents may be suitable for dissolving this compound.

Given this information gap, the following sections provide a detailed, best-practice protocol for the experimental determination of solubility.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method involves generating a saturated solution of the compound in a given solvent at a controlled temperature and then quantifying the concentration of the dissolved solute.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Sources

- 1. This compound | C8H4BrF3O2 | CID 67605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 328-89-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. fishersci.com [fishersci.com]

- 4. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-2-(trifluoromethyl)benzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4-(trifluoromethyl)benzoic Acid for Research and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2-Bromo-4-(trifluoromethyl)benzoic acid (CAS RN: 328-89-2). As a key building block in medicinal chemistry and materials science, a thorough understanding of its properties is crucial for ensuring laboratory safety and experimental integrity.[1] This document moves beyond standard safety data sheets to offer practical, field-proven insights into the causality behind recommended safety measures, empowering researchers to work with this compound confidently and securely.

Compound Profile and Inherent Hazards

This compound is a trifluoromethylated and halogenated aromatic carboxylic acid.[1] This specific combination of functional groups dictates its reactivity and, consequently, its hazard profile. The electron-withdrawing nature of both the trifluoromethyl group and the bromine atom significantly influences the acidity of the carboxylic acid moiety, making the compound a notable irritant.

GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3): H335 - May cause respiratory irritation.[2][3]

The primary hazards are associated with direct contact. The acidic nature of the compound can cause localized irritation upon contact with skin and severe irritation or damage to the delicate tissues of the eyes. As a solid, it can form dust, which, if inhaled, can irritate the respiratory tract.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃O₂ | |

| Molecular Weight | 269.02 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114.0 to 118.0 °C | [4] |

| Boiling Point | ~271.9 °C (Predicted) | [4] |

| Storage Temperature | Room temperature, in a cool, dark, and dry place | [5] |

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize exposure.

Caption: The Hierarchy of Controls, with the most effective measures at the top.

-

Elimination/Substitution: For many research applications, eliminating or substituting this specific reagent is not feasible due to its unique chemical structure.

-

Engineering Controls: This is the most critical line of defense. Always handle this compound in a certified chemical fume hood to prevent the inhalation of dust and to contain any potential spills.[5] Ensure adequate ventilation in the laboratory.[6]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. All personnel must receive documented training on its hazards and the necessary safety precautions. Clearly label all containers.

-

Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with the controls above. Never use PPE as the primary means of protection.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are non-negotiable when handling this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6] If there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

-

Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant amounts of dust outside of a contained system, a NIOSH-approved respirator with a particulate filter may be necessary.[2][6]

Step-by-Step Handling and Storage Procedures

Adherence to a meticulous workflow is paramount for safe handling.

Caption: A systematic workflow for handling this compound.

Protocol for Weighing and Transferring:

-

Preparation: Before handling the compound, ensure your fume hood is operational and your PPE is correctly worn.

-

Containment: Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust.

-

Minimize Dust: Handle the solid gently to minimize the generation of airborne dust.[6] Use a spatula for transfers. Avoid pouring the powder.

-

Container Management: Keep the primary container tightly closed when not in use to prevent contamination and accidental spills.[2][3]

-

Cleaning: After handling, decontaminate the spatula and the work surface within the fume hood.

-

Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.

Storage Requirements:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] It should be stored away from incompatible materials, such as strong oxidizing agents.[2][5]

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action during an emergency can significantly reduce the severity of an incident.

First Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.

-

Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention if you feel unwell.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Caption: A decision tree for responding to spills and exposures.

Spill Cleanup Protocol:

This protocol is intended for small, manageable spills by trained personnel. For large spills, evacuate the area and contact your institution's emergency response team.

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure the spill area is well-ventilated, using the fume hood if the spill is contained within it.

-

PPE: Wear appropriate PPE, including a respirator if necessary.

-

Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[7]

-

Collection: Carefully sweep the material into a designated, labeled waste container.[5][7] Avoid creating dust.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[2]

Disposal and Decontamination

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

-

Waste Collection: Collect all waste in a clearly labeled, sealed container.[8]

-

Disposal: The recommended method of disposal is through a licensed waste disposal company, typically via incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not dispose of this chemical down the drain or in general waste. Adherence to all federal, state, and local regulations is mandatory.[8]

Conclusion

This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the implementation of robust control measures. By integrating the principles of the hierarchy of controls, adhering to detailed handling protocols, and being prepared for emergencies, researchers can effectively mitigate risks. This proactive and informed approach to safety is the cornerstone of responsible scientific practice in the dynamic fields of research and drug development.

References

- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. [Link]

- PubChem. (n.d.). This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. This compound | 328-89-2 [m.chemicalbook.com]

- 5. content.labscoop.com [content.labscoop.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. qmul.ac.uk [qmul.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-(trifluoromethyl)benzoic acid, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a valuable intermediate in medicinal chemistry. This document explores the primary synthetic routes, offering a critical analysis of each methodology's advantages and limitations. Detailed, field-proven protocols are presented, underpinned by mechanistic insights to explain the causality behind experimental choices. This guide is designed to be a self-validating system, with in-text citations to authoritative sources and a complete reference list to ensure scientific integrity.

Introduction

This compound is a trifluoromethyl-substituted aromatic carboxylic acid. Its strategic importance lies in the unique combination of its functional groups: a carboxylic acid, a bromine atom, and a trifluoromethyl group. This arrangement provides multiple reaction sites for further chemical modifications, such as cross-coupling reactions and derivatization, making it a versatile building block for complex molecules. The presence of the trifluoromethyl group is particularly significant as it can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. Consequently, this compound is frequently utilized in the synthesis of anti-inflammatory agents, herbicides, and fungicides.

This guide will delve into the three primary synthetic pathways to this compound:

-

The Sandmeyer Reaction: A classic method for converting an aryl amine to an aryl halide via a diazonium salt.

-

The Grignard Reaction: A powerful tool for carbon-carbon bond formation through the reaction of an organomagnesium compound with carbon dioxide.

-

Oxidation of a Toluene Derivative: A direct approach involving the oxidation of the methyl group of a substituted toluene.

Each method will be discussed in detail, including its underlying mechanism, a step-by-step experimental protocol, and a critical evaluation of its strengths and weaknesses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Molecular Weight | 269.02 g/mol |

| CAS Number | 328-89-2 |

| Melting Point | 114.0 to 118.0 °C |

| Boiling Point | 271.9 ± 40.0 °C (Predicted) |

| Density | 1.773 ± 0.06 g/cm³ (Predicted) |

| Appearance | White to off-white crystalline powder |

Synthetic Methodologies: A Comparative Analysis

The selection of a synthetic route for this compound is a critical decision that depends on factors such as the availability of starting materials, scalability, cost, and the desired purity of the final product. This section provides a comparative overview of the three main synthetic strategies.

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts, using copper salts as catalysts.[1] This reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups that are not easily accessible through direct substitution.[2]

Mechanism: The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The process begins with the diazotization of a primary aromatic amine, in this case, 2-amino-4-(trifluoromethyl)benzoic acid, to form a diazonium salt. This is followed by a single-electron transfer from a copper(I) salt to the diazonium salt, which generates an aryl radical and nitrogen gas. The aryl radical then reacts with a halide ion from the copper(I) halide to form the final aryl halide product, regenerating the copper(I) catalyst in the process.[1]

Workflow Diagram:

Caption: Workflow for the Sandmeyer Reaction.

Experimental Protocol:

Step 1: Diazotization of 2-Amino-4-(trifluoromethyl)benzoic Acid

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-4-(trifluoromethyl)benzoic acid in a mixture of hydrobromic acid and water.

-

Slowly add a solution of sodium nitrite in water, ensuring the temperature remains below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and collect the precipitated crude this compound by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Advantages and Disadvantages:

| Advantages | Disadvantages |

| Good yields and high purity of the final product. | The use of potentially unstable diazonium salts requires careful temperature control. |

| Readily available starting materials. | The reaction can generate significant amounts of byproducts if not optimized. |

| Well-established and reliable method. | The use of copper salts can lead to waste disposal issues. |

The Grignard Reaction: A Powerful C-C Bond Forming Tool

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of this compound synthesis, this involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide (in the form of dry ice).[3]

Mechanism: The Grignard reagent, an organomagnesium halide, is a strong nucleophile and a strong base. The reaction is initiated by the formation of the Grignard reagent from 1,2-dibromo-4-(trifluoromethyl)benzene and magnesium metal in an anhydrous ether solvent. This reagent then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification of this salt yields the desired carboxylic acid.[3]

Workflow Diagram:

Caption: Workflow for the Grignard Reaction.

Experimental Protocol:

Step 1: Formation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1,2-dibromo-4-(trifluoromethyl)benzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming.

-

Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Work-up

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard reagent solution over the dry ice with vigorous stirring.

-

Allow the excess dry ice to sublime.

-

Slowly add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and extract the benzoic acid into an aqueous sodium hydroxide solution.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

-

Collect the product by filtration and purify by recrystallization.

Advantages and Disadvantages:

| Advantages | Disadvantages |

| A versatile method applicable to a wide range of substrates. | Requires strictly anhydrous conditions as Grignard reagents are highly moisture-sensitive. |

| Can provide good yields of the desired product. | The formation of the Grignard reagent can sometimes be difficult to initiate. |

| A powerful tool for carbon-carbon bond formation. | The starting material, 1,2-dibromo-4-(trifluoromethyl)benzene, may be less readily available than the starting material for the Sandmeyer reaction. |

Oxidation of a Toluene Derivative: A Direct Approach

The oxidation of a substituted toluene derivative offers a more direct route to the corresponding benzoic acid. In this case, 2-bromo-4-(trifluoromethyl)toluene would be oxidized to this compound.

Mechanism: This reaction typically involves a strong oxidizing agent, such as potassium permanganate or chromic acid, which oxidizes the methyl group to a carboxylic acid. The reaction proceeds through a series of intermediate steps involving the formation of a benzyl radical, which is then further oxidized.

Workflow Diagram:

Caption: Workflow for the Oxidation Reaction.

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, place 2-bromo-4-(trifluoromethyl)toluene and a solution of potassium permanganate in water.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Once the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to precipitate the this compound.

-

Collect the product by filtration and purify by recrystallization.

Advantages and Disadvantages:

| Advantages | Disadvantages |

| A direct and often high-yielding method. | The use of strong oxidizing agents can lead to over-oxidation and the formation of byproducts. |

| The starting material, 2-bromo-4-(trifluoromethyl)toluene, may be readily available. | The reaction conditions can be harsh, which may not be suitable for substrates with sensitive functional groups. |

| The work-up procedure is relatively straightforward. | The use of heavy metal oxidizing agents like chromium can pose environmental concerns. |

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum should show the characteristic signals for the aromatic protons, and the ¹³C NMR spectrum should show the signals for all eight carbon atoms, including the trifluoromethyl and carboxyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display the characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C-Br and C-F stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak and the characteristic isotopic pattern for a bromine-containing compound.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound. Three primary synthetic routes—the Sandmeyer reaction, the Grignard reaction, and the oxidation of a toluene derivative—have been discussed in detail. The choice of the most appropriate method will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and purity requirements. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently synthesize this important building block for their research and development endeavors.

References

- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.

- MySkinRecipes. This compound. [Link]

- L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

- Organic Chemistry Portal.

- University of California, Irvine. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

- Khan, I., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc2021, 18, 2739–2766. [Link]

- University of Calgary. organic synthesis: benzoic acid via a grignard reaction. [Link]

- Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. [Link]

- Farlow, A., & Krömer, J. O. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry2016, 6, 95-99. [Link]

- Scribd. Grignard Reaction: Synthesis of Benzoic Acid. [Link]

- ResearchGate. The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. [Link]

- PubChem. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Modern Chemistry. [Link]

- Google Patents. Preparation method of 2-trifluoromethyl benzoic acid.

- YouTube. Grignard Reaction Experiment Part 1, Prelab. [Link]

- Google Patents. Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

- Scirp.org.

- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

- Organic Chemistry Portal.

- Semantic Scholar.

- National Institutes of Health. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. [Link]

- Research Journal of Pharmacy and Technology.

Sources

The Strategic Synthesis of 2-Bromo-4-(trifluoromethyl)benzoic Acid: A Guide to Starting Materials and Core Methodologies

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the strategic synthesis of 2-Bromo-4-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry and materials science. This document offers a detailed examination of the most viable starting materials and a comprehensive, field-proven protocol for its preparation.

Introduction: The Significance of this compound

This compound is a highly valuable substituted aromatic carboxylic acid. The presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid moiety on the same scaffold provides a versatile platform for the synthesis of complex organic molecules. The trifluoromethyl group is a bioisostere for several functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The carboxylic acid functional group enables amide bond formation, esterification, and other transformations crucial for the synthesis of bioactive compounds and advanced materials.

Strategic Synthesis: Identifying the Optimal Starting Material

A thorough analysis of potential synthetic routes reveals that the most efficient and industrially scalable preparation of this compound begins with a commercially available and strategically substituted toluene derivative. While several synthetic strategies could be envisioned, the oxidation of a corresponding methyl group on a pre-functionalized benzene ring offers a direct and high-yielding pathway.

The preferred starting material for this synthesis is 2-Bromo-4-(trifluoromethyl)toluene . This precursor is readily available from various chemical suppliers, which is a critical consideration for any scalable synthetic campaign. The strategic placement of the bromo and trifluoromethyl substituents on the toluene ring ensures the desired regiochemistry in the final product, obviating the need for complex and often low-yielding isomerization or separation steps.

The Core Directive: Oxidation of 2-Bromo-4-(trifluoromethyl)toluene

The central transformation in the synthesis of this compound is the oxidation of the methyl group of 2-Bromo-4-(trifluoromethyl)toluene. This reaction is robust and can be achieved with a variety of oxidizing agents. Among these, potassium permanganate (KMnO₄) is a classic, powerful, and cost-effective choice for this type of transformation.[1] The reaction proceeds by converting the methyl group into a carboxylate, which upon acidic workup, yields the desired benzoic acid.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from a well-established procedure for the oxidation of a closely related substrate, 1-bromo-2-fluoro-4-methylbenzene, and is expected to provide a high yield of the target compound.[1] The causality behind each step is explained to ensure a self-validating and reproducible system.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Bromo-4-(trifluoromethyl)toluene | ≥98% | Commercially available |

| Potassium Permanganate (KMnO₄) | ACS Reagent Grade | Standard Supplier |

| Pyridine | Anhydrous | Standard Supplier |

| Deionized Water | High Purity | In-house |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Supplier |

| Celite® (Diatomaceous Earth) | --- | Standard Supplier |

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a 1:1 mixture of pyridine and deionized water (e.g., 200 mL for a 0.10 mol scale reaction) is prepared. The use of a pyridine-water co-solvent system is crucial for solubilizing the organic starting material and the inorganic oxidant, facilitating a homogenous reaction.

-

Addition of Starting Material: The flask is heated to 90°C with vigorous stirring. 2-Bromo-4-(trifluoromethyl)toluene (e.g., 0.10 mol) is then added slowly from the dropping funnel. Maintaining a high temperature ensures a sufficient reaction rate.

-

Oxidation: Potassium permanganate (KMnO₄) (e.g., 0.42 mol) is added portion-wise to the reaction mixture. The portion-wise addition is a critical safety measure to control the exothermicity of the reaction. The reaction mixture is then stirred at 90°C for a minimum of 3 hours, or until the characteristic purple color of the permanganate ion has disappeared, indicating the completion of the oxidation.

-

Work-up and Filtration: After cooling to room temperature, the reaction mixture, containing a brown precipitate of manganese dioxide (MnO₂), is filtered through a pad of Celite®. The Celite® pad is essential for efficiently removing the fine MnO₂ particles. The filter cake is washed with a dilute sodium hydroxide solution (e.g., 3N NaOH, 500 mL) and then with water (400 mL) to ensure complete recovery of the water-soluble potassium salt of the product.

-

Isolation of the Product: The combined filtrate is transferred to a beaker. The pyridine is removed under reduced pressure. The remaining aqueous solution is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 2. The acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution as a white solid.

-

Purification: The precipitated this compound is collected by vacuum filtration, washed with cold deionized water to remove any remaining inorganic salts, and dried under vacuum to a constant weight.

Data Presentation: Expected Yield and Purity

Based on analogous reactions, the expected yield for this synthesis is in the range of 70-80%. The purity of the final product is typically high (>98%) after a single precipitation and can be further improved by recrystallization from a suitable solvent system if required.

| Parameter | Expected Value |

| Yield | 70-80% |

| Purity (by NMR) | >98% |

| Appearance | White solid |

Conclusion: A Robust Pathway to a Key Intermediate

The synthesis of this compound via the potassium permanganate oxidation of 2-Bromo-4-(trifluoromethyl)toluene represents a robust, scalable, and economically viable route to this important chemical intermediate. The use of a commercially available starting material and a well-established chemical transformation ensures the reliability and reproducibility of the process. This guide provides the necessary technical insights and a detailed protocol to enable researchers and drug development professionals to efficiently access this valuable building block for their synthetic endeavors.

References

- Vertex AI Search. (2026). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ.

Sources

A Senior Application Scientist's Guide to 2-Bromo-4-(trifluoromethyl)benzoic Acid: Commercial Availability, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Building Block